2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound is characterized by the presence of a benzamide core substituted with a chloro group, a fluorine atom, and a pyridazinyl group with an ethylsulfonyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This is achieved by reacting 3-chloropyridazine with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Derivative: The pyridazinyl intermediate is then coupled with a phenyl derivative, such as 4-aminophenyl, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Introduction of the Fluorine Atom: The resulting compound is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.
Final Amidation Step: The final step involves the amidation reaction, where the intermediate is reacted with 2-chlorobenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethylsulfonyl group and the pyridazinyl ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a lead compound for the development of novel therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide: A similar compound with a nitro group instead of a fluorine atom.
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide: A similar compound without the fluorine atom.
Uniqueness
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which may enhance its biological activity and chemical reactivity compared to similar compounds. The combination of these substituents can influence the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-2-28(26,27)17-11-10-16(23-24-17)12-6-8-13(9-7-12)22-19(25)18-14(20)4-3-5-15(18)21/h3-11H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYRWAFQJCZBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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